molecular formula C21H23NO3 B2893169 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1902900-12-2

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2893169
CAS RN: 1902900-12-2
M. Wt: 337.419
InChI Key: CMMXKROLHGTZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” is a compound that contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine .

Scientific Research Applications

Synthesis and Activity Studies

Synthesis and Diuretic Activity

Research on closely related biphenyl carboxamide derivatives has shown that these compounds can be synthesized through specific reactions and screened for biological activities, such as diuretic effects. One study detailed the synthesis of a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, identifying compounds with promising diuretic activity in vivo M. Yar, Zaheen Hasan Ansari, 2009.

Antitumor and DNA-Intercalating Agents

Another study synthesized a series of substituted dibenzo[1,4]dioxin-1-carboxamides, evaluating them for antitumor activity. These compounds showed activity against certain leukemia types and suggested a different mechanism of action from classical DNA-intercalating agents, indicating potential use in overcoming drug resistance in cancer treatment H. H. Lee, et al., 1992.

Environmental and Toxicological Research

Toxic Equivalency Factors for Dioxins and PCBs

Research on toxic equivalency factors (TEFs) for dioxins, furans, and polychlorinated biphenyls (PCBs) helps in assessing the risk these compounds pose to humans and wildlife. This establishes a consensus on TEFs, facilitating risk assessment of exposure to these hazardous compounds M. van den Berg, et al., 1998.

Polymers and Materials Science

Polybenzoxazine with Phenylnitrile Group

Research into the synthesis and characteristics of polybenzoxazine polymers with phenylnitrile functional groups has shown improved thermal stability and dynamic mechanical properties. This highlights the potential of such compounds in developing advanced materials with enhanced performance H. Qi, et al., 2009.

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-21(22-18-10-11-19-20(14-18)25-13-12-24-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18-20H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMXKROLHGTZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide

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